Ac4GalNAl
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Overview
Description
N-(4-pentynoyl)-galactosamine tetraacylated, commonly referred to as Ac4GalNAl, is an unnatural alkyne-containing monosaccharide building block. This compound is notable for its alkyne moiety, which allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups in this compound enhance its solubility in many solvents, making it easier to handle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac4GalNAl is synthesized through a series of chemical reactions that introduce the alkyne group and acetylate the hydroxyl groups of galactosamine. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactosamine are protected using acetyl groups to prevent unwanted reactions.
Introduction of Alkyne Group: The alkyne group is introduced through a reaction with 4-pentynoic acid, forming the N-(4-pentynoyl) derivative.
Deprotection and Purification: The protected groups are removed, and the compound is purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion and minimize side reactions.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to enhance reaction efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ac4GalNAl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazoles by reacting the alkyne group with azides.
Palladium-Catalyzed Coupling Reactions: These reactions involve the coupling of the alkyne group with various aryl or vinyl halides.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
Palladium-Catalyzed Reactions: Utilize palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed
Triazoles: Formed from CuAAC reactions, these compounds are useful in various applications, including drug development and materials science.
Coupled Products: Formed from palladium-catalyzed reactions, these products have applications in organic synthesis and materials chemistry.
Scientific Research Applications
Ac4GalNAl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ac4GalNAl involves its alkyne group, which participates in chemoselective ligation reactions. The alkyne group reacts with azides through CuAAC to form stable triazoles. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules . In the context of PROTACs, this compound serves as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the degradation of the target protein through the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
N-(4-pentynoyl)-glucosamine tetraacylated (Ac4GlcNAl): Similar to Ac4GalNAl but with a glucose backbone.
N-(4-pentynoyl)-mannosamine tetraacylated (Ac4ManNAl): Similar to this compound but with a mannose backbone.
Uniqueness
This compound is unique due to its galactosamine backbone, which provides distinct properties and reactivity compared to other monosaccharide derivatives. Its alkyne group allows for versatile modifications, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C19H25NO10 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19-/m1/s1 |
InChI Key |
PODQGPKRSTUNAT-IQZDNPOKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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